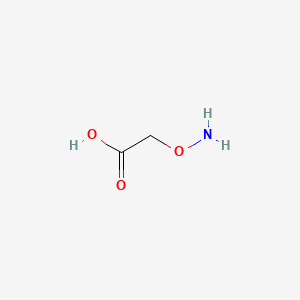

Aminoxyacetic acid

Description

Aminooxyacetic acid has been reported in Arabidopsis thaliana with data available.

A compound that inhibits aminobutyrate aminotransferase activity in vivo, thereby raising the level of gamma-aminobutyric acid in tissues.

Properties

IUPAC Name |

2-aminooxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO3/c3-6-1-2(4)5/h1,3H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRKYASMKDDGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214756 | |

| Record name | Aminooxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-88-5 | |

| Record name | (Aminooxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminooxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminooxyacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aminooxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14I68GI3OQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aminoxyacetic Acid: A Technical Guide to its Inhibition of Pyridoxal Phosphate-Dependent Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoxyacetic acid (AOAA) is a potent, non-selective inhibitor of a broad range of enzymes that utilize pyridoxal phosphate (PLP) as a cofactor. By forming a stable oxime with the PLP aldehyde group, AOAA effectively sequesters the cofactor, leading to the inactivation of these vital enzymes. This technical guide provides an in-depth overview of the mechanism of action of AOAA, its effects on key PLP-dependent enzymes, and detailed experimental protocols for studying its inhibitory properties. The information presented herein is intended to serve as a comprehensive resource for researchers in pharmacology, biochemistry, and drug development exploring the therapeutic and investigational applications of this compound.

Introduction

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of metabolic reactions.[1][2] PLP-dependent enzymes play critical roles in amino acid metabolism, including transamination, decarboxylation, and racemization, as well as in other metabolic pathways.[2] The central mechanistic feature of these enzymes is the formation of a Schiff base between the aldehyde group of PLP and an amino group of the substrate or a lysine residue in the enzyme's active site.[3]

This compound (AOAA) is a structural analog of amino acids that acts as a potent inhibitor of PLP-dependent enzymes.[4] Its inhibitory action stems from the high reactivity of its aminooxy group towards the aldehyde group of PLP, forming a stable oxime that is resistant to hydrolysis.[5] This effectively traps the PLP cofactor, rendering the enzyme inactive. Due to its broad-spectrum inhibitory activity, AOAA has been widely used as a pharmacological tool to investigate the roles of various PLP-dependent enzymes in physiological and pathological processes.

Mechanism of Inhibition

The inhibitory mechanism of this compound against PLP-dependent enzymes is a well-established example of mechanism-based inactivation. The core of this process is the chemical reaction between the aminooxy functional group of AOAA and the aldehyde group of the pyridoxal phosphate cofactor.

The general catalytic cycle of a PLP-dependent enzyme begins with the formation of an internal aldimine, where the PLP aldehyde is linked to the ε-amino group of a lysine residue in the active site. Upon substrate binding, a transaldimination reaction occurs, forming an external aldimine with the substrate's amino group. This is the point at which AOAA intervenes.

The lone pair of electrons on the nitrogen atom of the aminooxy group of AOAA executes a nucleophilic attack on the carbonyl carbon of the PLP aldehyde. This leads to the formation of a stable oxime linkage. This covalent modification of the PLP cofactor is essentially irreversible under physiological conditions, leading to the inactivation of the enzyme.

Figure 1: Mechanism of AOAA Inhibition.

Quantitative Inhibition Data

The inhibitory potency of this compound varies among different PLP-dependent enzymes. The following table summarizes key quantitative data, including IC50 and Ki values, for the inhibition of several important enzymes by AOAA.

| Enzyme | Organism/Tissue | Inhibition Parameter | Value | Reference |

| Alanine Aminotransferase (ALT) | Rat hepatocytes | - | More sensitive than AspAT in vitro | [6][7] |

| Aspartate Aminotransferase (AspAT) | Rat hepatocytes | - | Less sensitive than ALT in vitro | [6][7] |

| 4-Aminobutyrate Transaminase (GABA-T) | Human | IC50 (Vigabatrin) | ~70-fold higher sensitivity than bacterial | [8][9] |

| Kynurenine Aminotransferase II (KAT II) | Human (recombinant) | Ki | 450 µM (by NAC, a competitive inhibitor) | [10] |

| Ornithine Decarboxylase (ODC) | - | - | Inhibited by APA, a potent inhibitor | [5] |

Note: Direct Ki or IC50 values for AOAA were not consistently available across all searched literature. The table reflects the available data, including comparative sensitivities and data for other inhibitors of the same enzymes for context.

Key Signaling Pathways and Metabolic Cycles Affected by AOAA

The inhibition of PLP-dependent enzymes by AOAA has profound effects on several critical metabolic and signaling pathways.

GABAergic Synaptic Transmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its synthesis and degradation are tightly regulated. GABA is synthesized from glutamate by glutamate decarboxylase (GAD) and is catabolized by GABA transaminase (GABA-T), a PLP-dependent enzyme. By inhibiting GABA-T, AOAA leads to an accumulation of GABA in the brain, enhancing inhibitory neurotransmission.[11][12]

Figure 2: GABA Metabolism and AOAA Inhibition.

Kynurenine Pathway

The kynurenine pathway is the primary route for tryptophan metabolism, leading to the production of several neuroactive compounds, including kynurenic acid (KYNA). Kynurenine aminotransferases (KATs), which are PLP-dependent enzymes, catalyze the transamination of kynurenine to form KYNA.[13] Inhibition of KATs by AOAA can significantly reduce the levels of KYNA in the brain.[4]

References

- 1. Molecular characterization of novel pyridoxal-5′-phosphate-dependent enzymes from the human microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A genomic overview of pyridoxal-phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Acetylcysteine Inhibits Kynurenine Aminotransferase II - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoxyacetic acid (AOAA) is a classical inhibitor of a range of pyridoxal phosphate (PLP)-dependent enzymes, exerting significant effects on neuronal function. This technical guide provides an in-depth analysis of the primary molecular targets of AOAA in neuronal cells. By inhibiting key enzymes involved in neurotransmitter metabolism and cellular bioenergetics, AOAA serves as a critical tool for neuroscientific research and presents potential, albeit complex, therapeutic implications. This document summarizes the quantitative inhibition data, details the experimental protocols for assessing enzyme inhibition, and provides visual representations of the affected signaling pathways and experimental workflows.

Primary Molecular Targets of this compound

This compound's mechanism of action in neuronal cells is centered on its ability to irreversibly inhibit enzymes that rely on pyridoxal phosphate (PLP), a derivative of vitamin B6, as a cofactor. This broad-spectrum inhibition affects several critical metabolic pathways. The primary molecular targets identified in neuronal contexts are:

-

GABA Transaminase (GABA-T): A key enzyme in the catabolism of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).

-

Aspartate Aminotransferase (AAT): An enzyme crucial for the malate-aspartate shuttle, which is essential for mitochondrial energy metabolism, and also involved in the synthesis of the excitatory neurotransmitter glutamate.

-

Cystathionine β-Synthase (CBS) and Cystathionine γ-Lyase (CSE): Enzymes of the transsulfuration pathway, responsible for the production of cysteine and the gaseous signaling molecule, hydrogen sulfide (H₂S).

-

Kynurenine Aminotransferases (KATs): A group of enzymes that synthesize kynurenic acid, an endogenous antagonist of ionotropic glutamate receptors.

Quantitative Inhibition Data

The inhibitory potency of this compound varies among its different molecular targets. The following table summarizes the available quantitative data for the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) of AOAA against its primary targets.

| Target Enzyme | Organism/Tissue | Inhibition Metric | Value | Reference |

| GABA Transaminase (GABA-T) | Rat Brain | Effective in vivo dose | 100 mg/kg (i.p.) for total inhibition | [1] |

| Aspartate Aminotransferase (AAT) | Bovine Platelets | IC₅₀ | 100 µM | [2] |

| Cystathionine β-Synthase (CBS) | Recombinant Human | IC₅₀ | 8.5 ± 0.7 µM | |

| Cystathionine γ-Lyase (CSE) | Recombinant Human | IC₅₀ | 1.1 ± 0.1 µM | |

| Kynurenine Aminotransferase I (KAT-I) | Recombinant Human | IC₅₀ | 13.1 µM | [3] |

Signaling Pathways and Mechanisms of Action

The inhibition of its primary targets by AOAA leads to significant downstream effects on neuronal signaling and viability.

Impact on GABAergic Neurotransmission

By inhibiting GABA-T, AOAA prevents the breakdown of GABA, leading to its accumulation in GABAergic neurons.[4][5] This enhances inhibitory neurotransmission, an effect that has been explored for its anticonvulsant properties.

Figure 1: Inhibition of GABA catabolism by AOAA.

Disruption of Neuronal Energy Metabolism

AOAA's inhibition of aspartate aminotransferase disrupts the malate-aspartate shuttle, a critical mechanism for transferring reducing equivalents from the cytosol to the mitochondria.[6] This impairment of mitochondrial respiration leads to a state of functional hypoglycemia, characterized by decreased ATP production and increased lactate levels, which can ultimately trigger excitotoxic neuronal death.[6]

Figure 2: AOAA disrupts the malate-aspartate shuttle.

Experimental Protocols

The following sections detail standardized methodologies for assaying the activity of AOAA's primary molecular targets in neuronal preparations.

GABA Transaminase (GABA-T) Activity Assay

This protocol is based on a coupled-enzyme spectrophotometric assay that measures the production of glutamate, which is subsequently oxidized to produce a measurable change in absorbance.

Materials:

-

Brain tissue homogenate or neuronal cell lysate

-

GABA (substrate)

-

α-ketoglutarate (co-substrate)

-

Glutamate dehydrogenase (coupling enzyme)

-

NAD⁺ (coenzyme for coupling reaction)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

This compound (inhibitor)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare brain tissue homogenate or neuronal cell lysate in cold reaction buffer.

-

Centrifuge the homogenate/lysate to pellet cellular debris and collect the supernatant.

-

Prepare a reaction mixture containing reaction buffer, α-ketoglutarate, and NAD⁺.

-

For inhibition studies, pre-incubate the enzyme preparation (supernatant) with varying concentrations of AOAA for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding GABA to the reaction mixture.

-

Immediately place the reaction in a spectrophotometer and monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the AOAA concentration.

Figure 3: Workflow for GABA-T activity assay.

Aspartate Aminotransferase (AAT) Activity Assay

This protocol utilizes a coupled-enzyme assay where the product of the AAT reaction, oxaloacetate, is reduced to malate with the concurrent oxidation of NADH.

Materials:

-

Brain tissue homogenate or neuronal cell lysate

-

L-aspartate (substrate)

-

α-ketoglutarate (co-substrate)

-

Malate dehydrogenase (MDH) (coupling enzyme)

-

NADH

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

This compound (inhibitor)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare neuronal tissue homogenate or cell lysate in cold reaction buffer.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

Prepare a reaction mixture containing reaction buffer, L-aspartate, and NADH.

-

For inhibition studies, pre-incubate the enzyme preparation with various concentrations of AOAA.

-

Initiate the reaction by adding α-ketoglutarate.

-

Immediately monitor the decrease in absorbance at 340 nm, which reflects the oxidation of NADH.

-

Calculate the reaction rate from the linear phase of the absorbance curve.

-

Determine the IC₅₀ by plotting the percent inhibition versus the log of AOAA concentration.

Cystathionine β-Synthase (CBS) Activity Assay

This protocol is based on the measurement of H₂S, a product of the CBS-catalyzed reaction, using the methylene blue method.

Materials:

-

Brain tissue homogenate or neuronal cell lysate

-

L-cysteine (substrate)

-

L-homocysteine (co-substrate)

-

Pyridoxal phosphate (PLP)

-

Reaction buffer (e.g., 100 mM HEPES, pH 7.4)

-

Zinc acetate solution (to trap H₂S)

-

N,N-dimethyl-p-phenylenediamine sulfate solution

-

FeCl₃ solution

-

This compound (inhibitor)

-

Spectrophotometer capable of reading at 670 nm

Procedure:

-

Prepare neuronal lysate in cold reaction buffer supplemented with PLP.

-

Clarify the lysate by centrifugation.

-

In a sealed reaction vessel, combine the enzyme preparation with reaction buffer and, for inhibition studies, varying concentrations of AOAA. Pre-incubate as required.

-

Initiate the reaction by adding L-cysteine and L-homocysteine.

-

Incubate the reaction at 37°C for a defined time (e.g., 60 minutes).

-

Stop the reaction and trap the H₂S by adding zinc acetate solution.

-

Add N,N-dimethyl-p-phenylenediamine sulfate and FeCl₃ solutions to develop the methylene blue color.

-

Measure the absorbance at 670 nm.

-

Quantify H₂S production using a standard curve prepared with NaHS.

-

Calculate the IC₅₀ value from the inhibition data.

Kynurenine Aminotransferase (KAT) Activity Assay

This protocol describes a fluorescence-based assay for measuring the production of kynurenic acid (KYNA).

Materials:

-

Brain tissue homogenate or neuronal cell lysate

-

L-kynurenine (substrate)

-

Pyruvate (co-substrate)

-

Reaction buffer (e.g., 200 mM Tris-acetate, pH 8.0)

-

This compound (inhibitor)

-

Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~395 nm)

Procedure:

-

Prepare neuronal lysate and clarify by centrifugation.

-

Prepare a reaction mixture containing reaction buffer and pyruvate.

-

In a microplate, add the enzyme preparation and, for inhibition studies, different concentrations of AOAA.

-

Initiate the reaction by adding L-kynurenine.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate intervals. The fluorescence of KYNA is pH-dependent and is enhanced at alkaline pH.

-

The rate of KYNA formation is determined from the change in fluorescence over time.

-

Calculate the IC₅₀ of AOAA from the dose-response curve.

Conclusion

This compound is a multifaceted inhibitor that affects several critical pyridoxal phosphate-dependent enzymes in neuronal cells. Its primary molecular targets include GABA transaminase, aspartate aminotransferase, cystathionine β-synthase, cystathionine γ-lyase, and kynurenine aminotransferases. The inhibition of these enzymes has profound consequences on neurotransmitter balance, cellular energy metabolism, and the production of gaseous signaling molecules. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the neuropharmacology of AOAA and the roles of its target enzymes in neuronal function and disease. The provided visualizations of the affected pathways and experimental workflows serve to further elucidate the complex mechanisms of action of this important research tool. A thorough understanding of AOAA's molecular interactions is crucial for its appropriate use in experimental neuroscience and for the development of more specific inhibitors for therapeutic applications.

References

- 1. Use of inhibitors of gamma-aminobutyric acid (GABA) transaminase for the estimation of GABA turnover in various brain regions of rats: a reevaluation of aminooxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The importance of aspartate aminotransferase for platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of aminooxyacetic acid (AOAA) on GABA levels in some parts of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the importance of GABA-ergic neurons for the AOAA induced accumulation of GABA in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminooxyacetic acid results in excitotoxin lesions by a novel indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminoxyacetic Acid: A Deep Dive into the Inhibition of GABA-Transaminase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The enzymatic degradation of GABA is primarily catalyzed by GABA-transaminase (GABA-T, EC 2.6.1.19), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[1] Inhibition of GABA-T leads to an elevation of synaptic GABA levels, a therapeutic strategy that has been successfully employed in the management of epilepsy and other neurological disorders.[2] Aminoxyacetic acid (AOAA) is a potent, well-characterized inhibitor of GABA-T. This technical guide provides a comprehensive overview of the role of AOAA in the inhibition of GABA-T, detailing its mechanism of action, quantitative inhibition data, and the experimental protocols used for its characterization.

Mechanism of Action: A Covalent Interaction

GABA-T facilitates the transfer of an amino group from GABA to α-ketoglutarate, yielding succinic semialdehyde and glutamate in a "ping-pong" bibi reaction mechanism.[3][4] This process is dependent on the PLP cofactor, which is covalently linked to a lysine residue (Lys-329 in pig GABA-T) in the enzyme's active site via a Schiff base.[5][6]

This compound functions as a potent inhibitor by reacting with the aldehyde group of the PLP cofactor.[7] This reaction forms a stable oxime, effectively sequestering the cofactor and rendering the enzyme inactive. While sometimes described as reversible, the reaction with GABA-T is not rapidly reversible and can be considered functionally irreversible under physiological conditions.[7] Studies have shown that the reaction of AOAA with GABA-T follows the kinetics of a simple bimolecular reaction.[7]

Quantitative Inhibition Data

The potency of this compound as a GABA-T inhibitor has been quantified across various studies. The following table summarizes key kinetic parameters, providing a comparative basis for its inhibitory efficacy.

| Parameter | Value | Enzyme Source | Conditions | Reference |

| IC₅₀ | 2.7 µM | Mouse brain | Not specified | [6] |

| IC₅₀ | 14 µM | Mouse brain | Not specified | [8] |

| Second-order rate constant (k) | 1300 M⁻¹s⁻¹ | Pig liver | 21°C | [7] |

Note: IC₅₀ values can vary depending on the specific assay conditions, including substrate concentrations and enzyme source.

In Vivo Effects of this compound

Administration of this compound in vivo leads to a significant elevation of GABA levels in the brain. Studies in rats have demonstrated that a 30 mg/kg intraperitoneal injection of AOAA can lead to up to a 300% increase in synaptosomal GABA levels six hours after administration.[9] This elevation of the primary inhibitory neurotransmitter is the basis for its anticonvulsant and other pharmacological effects.[9][10] However, it is important to note that AOAA is not specific to GABA-T and can inhibit other PLP-dependent enzymes, which can lead to off-target effects.[7]

Experimental Protocols

The following section details a standard experimental protocol for determining the inhibitory activity of this compound on GABA-transaminase.

Coupled-Enzyme Spectrophotometric Assay for GABA-T Activity

This widely used method measures GABA-T activity by coupling the production of succinic semialdehyde to the reduction of NADP⁺ by succinic semialdehyde dehydrogenase (SSADH).[11] The resulting increase in NADPH concentration is monitored spectrophotometrically at 340 nm.

Materials:

-

Purified GABA-T enzyme

-

GABA solution

-

α-ketoglutarate solution

-

Pyridoxal 5'-phosphate (PLP)

-

NADP⁺

-

Succinic semialdehyde dehydrogenase (SSADH)

-

Assay Buffer: 50 mM Potassium pyrophosphate, pH 8.6[11]

-

This compound (inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagents: Prepare stock solutions of GABA, α-ketoglutarate, NADP⁺, PLP, and this compound in the assay buffer.

-

Prepare Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, GABA, α-ketoglutarate, NADP⁺, PLP, and SSADH. The final concentrations of each reactant should be optimized based on the specific activity of the enzymes.

-

Inhibitor Addition: Add varying concentrations of this compound to the appropriate wells. For control wells, add an equal volume of the assay buffer.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of GABA-T to each well.

-

Kinetic Measurement: Immediately place the microplate in a reader pre-set to 37°C and monitor the increase in absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

-

Plot the initial velocity as a function of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of GABA-T activity.

-

Visualizations

GABA-Transaminase Catalytic Cycle and Inhibition by AOAA

Caption: The catalytic cycle of GABA-T and its inhibition by this compound.

Experimental Workflow for GABA-T Inhibition Assay

Caption: Workflow for a spectrophotometric GABA-T inhibition assay.

Logical Relationship of AOAA Action

Caption: Logical cascade of this compound's therapeutic action.

References

- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Kinetic characterization of GABA-transaminase from cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The reaction of amino-oxyacetate with pyridoxal phosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. search.library.northwestern.edu [search.library.northwestern.edu]

- 9. In vivo effects of aminooxyacetic acid and valproic acid on nerve terminal (synaptosomal) GABA levels in discrete brain areas of the rat. Correlation to pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of increased brain GABA produced by amino-oxyacetic acid on arousal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Impact of Aminoxyacetic Acid on Cystathionine β-Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystathionine β-synthase (CBS) is a critical enzyme in sulfur metabolism, positioned at a key regulatory junction. Its activity is implicated in a variety of physiological and pathological processes, making it a significant target for therapeutic development. Aminoxyacetic acid (AOAA) is a widely utilized inhibitor of CBS, yet its effects are complex and extend beyond simple enzyme inactivation. This technical guide provides an in-depth analysis of the interaction between AOAA and CBS, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the roles of CBS and the pharmacological modulation of its activity.

Introduction to Cystathionine β-Synthase and the Transsulfuration Pathway

Cystathionine β-synthase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a central role in the transsulfuration pathway. This metabolic route is responsible for the conversion of homocysteine to cysteine.[1][2] The canonical reaction catalyzed by CBS is the condensation of homocysteine with serine to form cystathionine, which is subsequently cleaved by cystathionine γ-lyase (CSE) to produce cysteine.[1][2] Cysteine is a precursor for the synthesis of glutathione, a major cellular antioxidant. CBS is also a significant source of endogenous hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological functions.[2]

The activity of CBS is allosterically regulated by S-adenosylmethionine (SAM), which allows the cell to modulate the flux of homocysteine between the remethylation and transsulfuration pathways based on methionine availability.[3] Dysregulation of CBS activity is associated with several human diseases. Deficiencies in CBS lead to homocystinuria, a genetic disorder characterized by elevated levels of homocysteine.[4] Conversely, the upregulation of CBS has been implicated in conditions such as Down syndrome and certain types of cancer, where the overproduction of H₂S is thought to promote cell proliferation and bioenergetics.[5][6]

This compound as an Inhibitor of Cystathionine β-Synthase

This compound (AOAA) is a well-established, though not entirely specific, inhibitor of CBS.[1] Its mechanism of action involves the formation of a stable oxime bond with the PLP cofactor in the active site of the enzyme, creating a dead-end PLP-bound intermediate.[5][7] This covalent modification effectively inactivates the enzyme.

Interestingly, the inhibition of CBS by AOAA can be reversed by serine.[5][7] Serine is capable of displacing the bound AOAA from the PLP cofactor, forming an aminoacrylate intermediate and allowing the catalytic cycle to continue.[5][7] This unexpected reactivation has significant implications for the use of AOAA in cellular and in vivo studies where serine concentrations can be substantial.

It is crucial for researchers to recognize that AOAA is not a selective inhibitor of CBS. It also potently inhibits cystathionine γ-lyase (CSE), another key enzyme in the transsulfuration pathway. In fact, studies have shown that AOAA is a more potent inhibitor of CSE than of CBS.[8] This lack of specificity must be carefully considered when interpreting experimental results obtained using AOAA.

Quantitative Inhibition Data

The inhibitory potency of this compound against cystathionine β-synthase and cystathionine γ-lyase has been quantified in several studies. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to express the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Enzyme Target | Inhibitor | IC₅₀ (μM) | Organism/System | Reference |

| Cystathionine β-synthase (CBS) | This compound (AOAA) | 8.5 ± 0.7 | Recombinant Human | [8] |

| Cystathionine γ-lyase (CSE) | This compound (AOAA) | 1.1 ± 0.1 | Recombinant Human | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of AOAA's effects on CBS.

Measurement of Cystathionine β-Synthase Activity

A common method for determining CBS activity is by measuring the rate of hydrogen sulfide (H₂S) production.

This colorimetric assay is based on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which can be quantified spectrophotometrically.

Materials:

-

Zinc acetate solution (1% w/v)

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)

-

Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)

-

Sodium phosphate buffer (pH 8.0)

-

L-cysteine

-

L-homocysteine

-

Pyridoxal-5'-phosphate (PLP)

-

Enzyme preparation (cell lysate, tissue homogenate, or purified CBS)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 675 nm

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Sodium phosphate buffer (pH 8.0)

-

L-cysteine (e.g., 1 mM)

-

L-homocysteine (e.g., 1 mM)

-

PLP (e.g., 100 µM)

-

Enzyme preparation

-

This compound (or vehicle control) at the desired concentrations.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Trapping H₂S: Stop the reaction and trap the produced H₂S by adding zinc acetate solution. This will form a zinc sulfide (ZnS) precipitate.

-

Color Development:

-

Add N,N-dimethyl-p-phenylenediamine sulfate solution to the mixture.

-

Add FeCl₃ solution to initiate the color reaction.

-

Incubate at room temperature for 15-20 minutes in the dark.

-

-

Protein Precipitation: Add TCA solution to precipitate proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated protein.

-

Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 675 nm.

-

Quantification: Determine the H₂S concentration by comparing the absorbance to a standard curve prepared using a known concentration of sodium hydrosulfide (NaHS).

Cellular Hydrogen Sulfide Production Assay

Fluorescent probes offer a sensitive method for measuring H₂S production in living cells.

Materials:

-

Cell culture medium

-

Cells of interest

-

Fluorescent H₂S probe (e.g., 7-azido-4-methylcoumarin)

-

This compound (AOAA)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with various concentrations of AOAA (or vehicle control) in fresh cell culture medium for the desired duration.

-

Probe Loading: Remove the treatment medium and wash the cells with PBS. Load the cells with the fluorescent H₂S probe diluted in PBS or a suitable buffer, according to the manufacturer's instructions. Incubate for the recommended time (e.g., 30 minutes) at 37°C.

-

Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Add fresh PBS or buffer to the wells and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.

-

Data Analysis: The fluorescence intensity is proportional to the intracellular H₂S concentration. Normalize the fluorescence readings to cell number or protein concentration if necessary.

Assessment of Mitochondrial Respiration

The Seahorse XF Analyzer is a powerful tool for measuring cellular bioenergetics in real-time.

Materials:

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/antimycin A (Complex I and III inhibitors)

-

Cells of interest

-

This compound (AOAA)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and form a monolayer.

-

Inhibitor Treatment: Treat the cells with AOAA at the desired concentrations for the specified time.

-

Assay Preparation:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

-

On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium.

-

Incubate the cells in a non-CO₂ incubator at 37°C for approximately 1 hour to allow the temperature and pH to equilibrate.

-

-

Seahorse XF Assay:

-

Load the hydrated sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) in the appropriate injection ports.

-

Calibrate the instrument with the sensor cartridge.

-

Place the cell plate into the Seahorse XF Analyzer and initiate the assay protocol.

-

-

Data Acquisition and Analysis: The instrument will measure the oxygen consumption rate (OCR) in real-time, before and after the injection of each compound. The data can be used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the transsulfuration pathway, the mechanism of AOAA inhibition, and the experimental workflows.

The Transsulfuration Pathway

Caption: The Transsulfuration Pathway highlighting the central role of CBS.

Mechanism of this compound Inhibition and Serine Reactivation

Caption: Inhibition of CBS by AOAA and its reversal by serine.

Experimental Workflow for Assessing Mitochondrial Function

Caption: Workflow for analyzing mitochondrial respiration using a Seahorse XF Analyzer.

Conclusion

This compound serves as a valuable tool for probing the function of cystathionine β-synthase and the broader implications of the transsulfuration pathway. However, its utility is tempered by a lack of specificity and the potential for reactivation by serine. A thorough understanding of its mechanism of action and careful consideration of its limitations are paramount for the design and interpretation of experiments. The quantitative data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to rigorously investigate the effects of AOAA on CBS and its downstream cellular consequences. Future research should focus on the development of more potent and selective CBS inhibitors to further elucidate the precise roles of this enzyme in health and disease.

References

- 1. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cystathionine β-Synthase in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 4. Human Metabolome Database: Showing Protein Cystathionine beta-synthase (HMDBP00779) [hmdb.ca]

- 5. H2S biogenesis by cystathionine beta-synthase: mechanism of inhibition by aminooxyacetic acid and unexpected role of serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of the cystathionine β-synthase / H2S pathway in the development of cellular metabolic dysfunction and pseudohypoxia in down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Pioneering Research of Aminoxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoxyacetic acid (AOA), a molecule first described in the late 19th century, has played a pivotal role in the study of neurochemistry and enzymology. Its potent inhibitory action on a class of enzymes dependent on pyridoxal phosphate (PLP) has made it an invaluable tool for dissecting metabolic pathways, particularly the GABA shunt. This technical guide provides an in-depth exploration of the seminal research on this compound, detailing its initial discovery and synthesis, the groundbreaking studies that elucidated its mechanism of action, and the experimental protocols that formed the foundation of our understanding of this compound.

Early Synthesis and Discovery

The first documented description of this compound dates back to 1893 by Werner.[1] Subsequent significant contributions to its synthesis and application were made in 1936. Anchel and Schoenheimer demonstrated its utility in the isolation of ketones from natural sources, while Kitagawa and Takani developed a new preparatory method.

Original Synthesis Methodologies

(Note: The following are generalized descriptions based on available information and chemical principles of the era. Specific reagents and conditions are based on the best available historical data.)

Werner's 1893 Synthesis: This initial synthesis likely involved the reaction of a haloacetic acid derivative with hydroxylamine, a common method for the formation of aminooxy compounds at the time.

Anchel and Schoenheimer's 1936 Application: While focused on its application, their work implied a reliable synthetic route to produce this compound for use as a reagent to form oximes with ketones, facilitating their separation and identification.

Kitagawa and Takani's 1936 Method: This work represented a significant advancement in the preparation of this compound, likely improving upon previous methods in terms of yield and purity, thus making the compound more accessible for scientific investigation.

Elucidation of the Mechanism of Action: Inhibition of Pyridoxal Phosphate-Dependent Enzymes

The primary mechanism of action of this compound is its potent and often irreversible inhibition of enzymes that rely on pyridoxal phosphate (PLP) as a cofactor. This includes a wide range of transaminases that are crucial for amino acid metabolism.

Inhibition of GABA Transaminase (GABA-T)

Groundbreaking work by D.P. Wallach in the early 1960s identified this compound as a powerful inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[2] This discovery was a landmark in neuropharmacology, as it provided a tool to manipulate GABA levels in the brain and study the effects of enhanced GABAergic neurotransmission.

Broader Inhibition of Transaminases

Later research, notably by John and Fowler in 1978, provided detailed kinetic analysis of the interaction between this compound and various PLP-dependent enzymes, including aspartate transaminase and 4-aminobutyrate transaminase.[3][4] Their work demonstrated that this compound acts as a carbonyl-trapping reagent, forming a stable oxime with the pyridoxal phosphate cofactor, thereby inactivating the enzyme.

Quantitative Data on Enzyme Inhibition

The following tables summarize the key quantitative data from the seminal studies on the inhibition of various enzymes by this compound.

| Enzyme | Organism/Tissue | Inhibitor | Inhibition Type | Ki or IC50 | Reference |

| GABA Transaminase (GABA-T) | Mammalian Brain | This compound | Not specified | Potent inhibitor | [2] |

| Aspartate Aminotransferase | Not specified | This compound | Irreversible | Second-order rate constant: 400 M-1s-1 | [3][4] |

| 4-Aminobutyrate Transaminase | Not specified | This compound | Irreversible | Second-order rate constant: 1300 M-1s-1 | [3][4] |

Detailed Experimental Protocols

The following sections provide detailed methodologies from the key experiments that defined our understanding of this compound's mechanism of action.

In Vitro Inhibition of GABA Transaminase (Wallach, 1961)

Enzyme Preparation:

-

Homogenize mammalian brain tissue in a suitable buffer (e.g., phosphate buffer, pH 7.2).

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Subject the supernatant to further centrifugation at high speed to pellet mitochondria, which contain GABA-T.

-

Resuspend the mitochondrial pellet in buffer to obtain a partially purified enzyme preparation.

Enzyme Assay:

-

The assay mixture contains GABA, α-ketoglutarate, and the enzyme preparation in a buffered solution.

-

The reaction is incubated at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the amount of glutamate produced is measured. This can be done using various methods, such as paper chromatography followed by ninhydrin staining and elution, or by using a coupled enzymatic assay with glutamate dehydrogenase that measures the production of NADH.

Inhibition Studies:

-

Pre-incubate the enzyme preparation with various concentrations of this compound for a defined period.

-

Initiate the enzymatic reaction by adding the substrates (GABA and α-ketoglutarate).

-

Measure the enzyme activity as described above and compare it to the activity of a control sample without the inhibitor.

-

Determine the concentration of this compound required to produce 50% inhibition (IC50).

Kinetic Analysis of Transaminase Inhibition (John and Fowler, 1978)

Enzyme and Reagents:

-

Purified preparations of aspartate aminotransferase and 4-aminobutyrate aminotransferase were used.

-

This compound solutions of known concentrations were prepared.

-

Spectrophotometric equipment capable of recording absorbance changes over time was utilized.

Measurement of Inhibition Rate:

-

The reaction was initiated by adding this compound to a solution containing the purified enzyme in a suitable buffer at a controlled temperature (21°C).[3][4]

-

The reaction was followed by monitoring the change in the absorption spectrum of the enzyme-bound pyridoxal phosphate. The formation of the oxime with this compound leads to a characteristic spectral shift.

-

Alternatively, the loss of enzyme activity was measured over time by taking aliquots from the reaction mixture and assaying for residual enzyme activity.

-

The second-order rate constants for the inhibition were determined from the time course of inactivation at different concentrations of this compound.[3][4]

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by this compound is the GABAergic system. By inhibiting GABA-T, AOA prevents the breakdown of GABA, leading to its accumulation in the synapse and enhanced activation of GABA receptors.

Diagram of this compound's Effect on the GABAergic Synapse

References

Aminoxyacetic Acid: A Comprehensive Technical Guide to its Impact on Cellular Metabolism and Bioenergetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoxyacetic acid (AOA) is a potent inhibitor of various pyridoxal phosphate (PLP)-dependent enzymes, playing a critical role in the modulation of cellular metabolism and bioenergetics. Its primary mechanism of action involves the inhibition of aminotransferases, most notably aspartate aminotransferase (AAT), a key component of the malate-aspartate shuttle (MAS). By disrupting the MAS, AOA effectively uncouples cytosolic glycolysis from mitochondrial oxidative phosphorylation, leading to profound alterations in cellular energy production, redox balance, and metabolic flux. This technical guide provides an in-depth analysis of AOA's mechanisms of action, its multifaceted effects on various cell types, and detailed protocols for studying its metabolic consequences. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

This compound is a structural analog of the amino acid glycine. Its ability to form a stable oxime with the pyridoxal phosphate cofactor renders it a powerful inhibitor of PLP-dependent enzymes. This broad-spectrum inhibitory activity has made AOA an invaluable tool for dissecting the roles of specific metabolic pathways in cellular function. This guide will explore the core aspects of AOA's impact on cellular metabolism, with a focus on its effects on glycolysis, the tricarboxylic acid (TCA) cycle, oxidative phosphorylation, and reactive oxygen species (ROS) production.

Mechanism of Action: Inhibition of the Malate-Aspartate Shuttle

The primary mechanism by which AOA exerts its effects on cellular bioenergetics is through the inhibition of the malate-aspartate shuttle (MAS). The MAS is a critical pathway for the transfer of reducing equivalents (NADH) generated in the cytosol during glycolysis into the mitochondrial matrix, where they can enter the electron transport chain to fuel oxidative phosphorylation and ATP synthesis.

AOA targets and inhibits aspartate aminotransferase (AAT), a key enzyme in the MAS. The IC50 of aminoxyacetate for aspartate aminotransferase has been reported to be 10⁻⁴ M[1]. This inhibition prevents the reoxidation of cytosolic NADH by the mitochondria, leading to an increase in the cytosolic NADH/NAD+ ratio.

Impact on Cellular Metabolism

The inhibition of the MAS by AOA triggers a cascade of metabolic alterations:

-

Increased Glycolysis and Lactate Production: The accumulation of cytosolic NADH due to MAS inhibition allosterically inhibits key glycolytic enzymes, while also promoting the conversion of pyruvate to lactate by lactate dehydrogenase (LDH) to regenerate NAD+. This leads to an increased lactate/pyruvate ratio in the cellular environment[2][3].

-

Impaired Mitochondrial Respiration: By limiting the supply of NADH to the electron transport chain, AOA curtails oxidative phosphorylation, leading to a decrease in mitochondrial ATP production[4][5]. This creates a state of "functional hypoglycemia" in some cell types, as the mitochondria are unable to efficiently utilize pyruvate derived from glycolysis[2].

-

Increased Reactive Oxygen Species (ROS) Production: In some contexts, such as in colon cancer cells, AOA treatment can lead to an increase in intracellular ROS levels. This is thought to be due to the disruption of mitochondrial function and the subsequent leakage of electrons from the electron transport chain[6][7].

Quantitative Effects of this compound

The following tables summarize the quantitative effects of AOA on various cellular parameters as reported in the literature.

Table 1: Effect of AOA on Intracellular ATP Levels

| Cell Type | AOA Concentration | Incubation Time | Effect on ATP Levels | Reference |

| C6 Glioma Cells | 0.1, 0.5, 1 mM | 24 hours | Decreased | [5] |

| Osteoclasts | Not specified | Not specified | Decreased | [4] |

| Prostate Cancer RM-1 Cells | Not specified | Not specified | Decreased | [8] |

| M1 Macrophages | 1, 5 mM | Not specified | Enhanced | [9][10] |

Table 2: Effect of AOA on Lactate and Pyruvate

| Cell Type | AOA Concentration | Effect on Lactate/Pyruvate Ratio | Effect on Lactate Production | Reference |

| Guinea-Pig Cerebral Cortical Synaptosomes | Not specified | Increased | Increased | [2] |

| Astrocytes | 0.1 - 3.0 mM | Decreased Pyruvate, Increased Lactate | Increased | [3] |

| M1 Macrophages | 1, 5 mM | Not specified | Inhibited | [9][10] |

Table 3: Effect of AOA on Reactive Oxygen Species (ROS)

| Cell Type | AOA Concentration | Effect on ROS Levels | Reference |

| Colon Cancer Cells (HCT116, HT29) | 100, 200 µmol/L | Increased | [6][7] |

| Prostate Cancer RM-1 Cells | Not specified | Increased | [8] |

| Osteoclasts | Not specified | Decreased | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of AOA on cellular metabolism.

Aspartate Aminotransferase (AAT) Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.

Principle: AAT catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, producing oxaloacetate and glutamate. The oxaloacetate is then reduced to malate by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the AAT activity. AOA is added to the reaction to determine its inhibitory effect.

Materials:

-

AAT Assay Buffer

-

AAT Substrate (Aspartate and α-ketoglutarate)

-

NADH

-

Malate Dehydrogenase (MDH)

-

This compound (AOA) stock solution

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates according to standard protocols.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing AAT Assay Buffer, AAT Substrate, NADH, and MDH.

-

AOA Inhibition: Prepare different concentrations of AOA in the reaction mixture. Include a control without AOA.

-

Assay:

-

Add the reaction mixture (with and without AOA) to the wells of the microplate.

-

Add the sample (cell lysate) to initiate the reaction.

-

Immediately measure the absorbance at 340 nm every minute for 10-30 minutes at 37°C.

-

-

Calculation: Calculate the rate of NADH oxidation (decrease in A340/min). The AAT activity is proportional to this rate. Determine the IC50 of AOA by plotting the percentage of inhibition against the AOA concentration.

Measurement of Intracellular ATP Levels

This protocol is based on the widely used luciferase-based ATP assays.

Principle: The firefly luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.

Materials:

-

Cultured cells

-

This compound (AOA)

-

Commercial ATP assay kit (e.g., CellTiter-Glo®)

-

Opaque-walled 96-well microplate

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density and allow them to attach overnight.

-

AOA Treatment: Treat the cells with various concentrations of AOA for the desired duration. Include a vehicle control.

-

ATP Measurement:

-

Equilibrate the plate and the ATP assay reagent to room temperature.

-

Add the ATP assay reagent to each well according to the manufacturer's instructions. This reagent typically contains both a cell lysis agent and the luciferase/luciferin mixture.

-

Mix the contents by shaking the plate for a few minutes.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luminescence signal of AOA-treated cells to that of the vehicle-treated control cells to determine the percentage change in ATP levels.

Lactate Production Assay

This protocol describes a colorimetric method for measuring lactate concentration in cell culture supernatants.

Principle: Lactate dehydrogenase (LDH) catalyzes the conversion of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. The NADH produced then reduces a probe to a colored product, and the absorbance of which can be measured.

Materials:

-

Cell culture supernatant

-

Commercial lactate assay kit

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Collection: Collect the cell culture supernatant from cells treated with or without AOA.

-

Standard Curve: Prepare a standard curve using the lactate standard provided in the kit.

-

Assay:

-

Add the samples and standards to the wells of the microplate.

-

Add the reaction mix (containing LDH, NAD+, and the colorimetric probe) to each well.

-

Incubate the plate at room temperature for the time specified in the kit's protocol.

-

Measure the absorbance at the recommended wavelength.

-

-

Calculation: Determine the lactate concentration in the samples by comparing their absorbance to the standard curve.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS.

Principle: DCF-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Cultured cells

-

This compound (AOA)

-

DCF-DA stock solution

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with AOA as described for the ATP assay.

-

Loading with DCF-DA:

-

Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS).

-

Load the cells with DCF-DA (typically 5-10 µM) in buffer and incubate in the dark at 37°C for 30-60 minutes.

-

-

Measurement:

-

Wash the cells again to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DCF (e.g., ~485 nm excitation and ~535 nm emission).

-

-

Data Analysis: Normalize the fluorescence of AOA-treated cells to that of control cells to determine the fold change in ROS levels.

Signaling Pathways and Logical Relationships

The metabolic disruptions caused by AOA can impact various cellular signaling pathways. For example, the increase in ROS can trigger stress-response pathways, while the depletion of ATP can activate energy-sensing pathways like the AMP-activated protein kinase (AMPK) pathway. The following diagram illustrates the logical relationship between AOA treatment and its downstream cellular effects.

Conclusion

This compound is a powerful tool for investigating the intricacies of cellular metabolism. Its well-defined mechanism of action, primarily the inhibition of the malate-aspartate shuttle, allows for the targeted disruption of the link between cytosolic and mitochondrial metabolism. This guide has provided a comprehensive overview of AOA's effects on cellular bioenergetics, supported by quantitative data and detailed experimental protocols. By utilizing the information and methodologies presented here, researchers can further elucidate the complex metabolic networks that govern cellular function in both health and disease, and potentially leverage this knowledge for the development of novel therapeutic strategies.

References

- 1. The importance of aspartate aminotransferase for platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminooxyacetic acid inhibits the malate-aspartate shuttle in isolated nerve terminals and prevents the mitochondria from utilizing glycolytic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ammonia effects on pyruvate/lactate production in astrocytes--interaction with glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminooxyacetic acid hemihydrochloride inhibits osteoclast differentiation and bone resorption by attenuating oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Malate-aspartate shuttle inhibitor aminooxyacetic acid leads to decreased intracellular ATP levels and altered cell cycle of C6 glioma cells by inhibiting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminooxyacetic acid (AOAA) sensitizes colon cancer cells to oxaliplatin via exaggerating apoptosis induced by ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aminooxyacetic acid hemihydrochloride leads to decreased intracellular ATP levels and altered cell cycle of prostate cancer cells by suppressing energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Review of Aminoxyacetic acid's applications in neuroscience research.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoxyacetic acid (AOAA) is a versatile and potent inhibitor of various pyridoxal phosphate (PLP)-dependent enzymes, most notably GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This inhibitory action leads to a significant elevation of GABA levels in the brain, a characteristic that has positioned AOAA as a valuable tool in neuroscience research for decades.[1] Its applications span from fundamental studies of neurotransmitter metabolism and turnover to the investigation of neurological and psychiatric disorders.

This technical guide provides an in-depth review of the core applications of this compound in neuroscience research. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of AOAA's mechanisms of action, detailed experimental protocols for its use, and a summary of key quantitative findings.

Mechanism of Action

The primary and most well-characterized mechanism of action of this compound is the inhibition of GABA transaminase (GABA-T).[1] By blocking this enzyme, AOAA prevents the conversion of GABA to succinic semialdehyde, leading to a rapid and substantial increase in brain GABA concentrations.[2] This elevation of the principal inhibitory neurotransmitter underlies many of AOAA's observed physiological and behavioral effects.

However, the effects of AOAA are not limited to the GABAergic system. As a non-specific inhibitor of PLP-dependent enzymes, it also affects other metabolic pathways:

-

Inhibition of the Malate-Aspartate Shuttle: AOAA inhibits aspartate aminotransferase, a key enzyme in the malate-aspartate shuttle.[1][3][4] This shuttle is crucial for the transport of reducing equivalents (NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation. Inhibition of this shuttle impairs cellular energy metabolism, which can lead to excitotoxicity.[4][5]

-

Modulation of other Neurotransmitters: AOAA has been shown to alter the levels of other amino acid neurotransmitters, including a decrease in aspartate and glutamate.[6][7]

-

NMDA Receptor-Mediated Neurotoxicity: The impairment of energy metabolism by AOAA can indirectly lead to the activation of N-methyl-D-aspartate (NMDA) receptors, contributing to excitotoxic neuronal damage.[4][8][9] This effect is not due to direct binding to the NMDA receptor but is rather a downstream consequence of metabolic disruption.[8]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms of AOAA, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Dose-Response Effects of this compound on Brain GABA Levels

| Species | Route of Administration | Dose | Brain Region | Time Post-Administration | % Increase in GABA (approx.) | Reference |

| Mouse | Intravenous (i.v.) | 7.5-15 mg/kg | Whole Brain | Rapid | Maximal accumulation | [2] |

| Mouse | Intravenous (i.v.) | >60 mg/kg | Whole Brain | - | Convulsions observed | [2] |

| Rat | Intraperitoneal (i.p.) | 40 mg/kg | Whole Brain | 90 min | Significant increase | [10] |

Table 2: Effects of this compound on Various Brain Amino Acids

| Amino Acid | Effect of AOAA |

| GABA | Markedly Increased |

| Aspartate | Decreased |

| Glutamate | Decreased |

| Alanine | Decreased |

| Glutamine | Increased |

Data compiled from a comparative study in rat brain regions.

Table 3: Neurotoxic and Seizure-Inducing Doses of this compound

| Species | Administration | Dose | Brain Region | Effect | Reference |

| Rat | Focal Injection | 1.8 - 450 nmol | Hippocampus | Dose-dependent EEG abnormalities, limbic seizures | [8] |

| Rat | Focal Injection | 225 - 450 nmol | Hippocampus | Selective neuronal damage (CA1, CA3/CA4) | [8] |

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Analysis

This protocol describes the use of in vivo microdialysis to measure extracellular amino acid neurotransmitter levels in the rat brain following AOAA administration.[11][12][13][14][15]

1. Materials and Equipment:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane, sodium pentobarbital)

-

Microdialysis probes (with appropriate molecular weight cut-off)

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

-

HPLC system with electrochemical detection (HPLC-ECD)

-

Derivatization reagents (e.g., o-phthalaldehyde/sulfite)

2. Surgical Procedure:

-

Anesthetize the rat and mount it in the stereotaxic apparatus.

-

Perform a midline incision on the scalp to expose the skull.

-

Drill a small hole at the desired coordinates for the target brain region (e.g., striatum, hippocampus).

-

Slowly lower the microdialysis probe into the brain to the correct depth.

-

Secure the probe to the skull using dental cement and anchor screws.

-

Allow the animal to recover from surgery.

3. Microdialysis Procedure:

-

Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period to obtain a baseline of neurotransmitter levels.

-

Collect baseline dialysate samples (e.g., every 20-30 minutes).

-

Administer this compound via the desired route (e.g., intraperitoneal injection, or through the microdialysis probe).

-

Continue collecting dialysate samples for the desired duration after AOAA administration.

-

Store samples at -80°C until analysis.

4. Sample Analysis:

-

Derivatize the amino acids in the dialysate samples using a reagent such as o-phthalaldehyde (OPA) with a sulfite.[16][17][18]

-

Inject the derivatized samples into an HPLC-ECD system.

-

Separate the amino acids using a reverse-phase column.

-

Quantify the concentration of each amino acid based on the peak height or area compared to known standards.

Focal Injection of this compound in the Rat Hippocampus

This protocol outlines the procedure for the direct injection of AOAA into the rat hippocampus to study its neurotoxic and epileptogenic effects.[8][19][20][21][22][23]

1. Materials and Equipment:

-

Stereotaxic apparatus

-

Anesthesia

-

Microinjection pump

-

Hamilton syringe with a fine-gauge needle or glass micropipette

-

This compound solution (in sterile saline or aCSF)

-

EEG recording system (optional)

2. Surgical Procedure:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Expose the skull and drill a burr hole over the target coordinates for the hippocampus.

-

Lower the injection needle or micropipette to the desired depth.

3. Injection Procedure:

-

Infuse a small volume of the AOAA solution (e.g., 0.5-1.0 µL) at a slow rate (e.g., 0.1 µL/min) to minimize tissue damage.

-

Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow upon retraction.

-

Slowly withdraw the needle.

-

Suture the scalp incision.

4. Post-Injection Monitoring and Analysis:

-

Monitor the animal for behavioral changes, including seizures. If equipped, record EEG activity.

-

At a predetermined time point post-injection, perfuse the animal and prepare the brain tissue for histological analysis (e.g., Nissl staining) to assess neuronal damage.

In Vitro GABA Transaminase Inhibition Assay

This protocol provides a method to determine the inhibitory activity of this compound on GABA transaminase in vitro.[24][25][26][27][28]

1. Materials and Equipment:

-

Purified GABA transaminase or tissue homogenate containing the enzyme

-

GABA solution

-

α-ketoglutarate solution

-

NADP+ solution

-

Succinic semialdehyde dehydrogenase (SSADH)

-

This compound solutions of varying concentrations

-

Spectrophotometer or plate reader

-

Buffer solution (e.g., potassium pyrophosphate buffer, pH 8.6)

2. Assay Procedure:

-

Prepare a reaction mixture containing GABA, α-ketoglutarate, NADP+, and SSADH in the buffer.

-

In a 96-well plate or cuvette, add the this compound solution at different concentrations.

-

Add the reaction mixture to each well/cuvette.

-

Initiate the reaction by adding the GABA transaminase enzyme preparation.

-

The activity of GABA-T produces glutamate and succinic semialdehyde. The SSADH in the reaction mixture then converts succinic semialdehyde to succinate, which is coupled to the reduction of NADP+ to NADPH.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

-

The rate of NADPH formation is proportional to the GABA-T activity.

3. Data Analysis:

-

Calculate the initial reaction velocity for each concentration of AOAA.

-

Plot the percentage of inhibition against the logarithm of the AOAA concentration to determine the IC50 value.

Conclusion

This compound remains a cornerstone tool in neuroscience research due to its potent and multifaceted effects on brain neurochemistry and metabolism. Its primary role as a GABA-T inhibitor allows for the direct investigation of the consequences of elevated GABA levels in various physiological and pathological states. However, researchers must remain cognizant of its off-target effects, particularly the inhibition of the malate-aspartate shuttle and subsequent indirect NMDA receptor-mediated excitotoxicity. A thorough understanding of these mechanisms, coupled with the application of precise experimental protocols as outlined in this guide, will enable the continued and effective use of this compound to unravel the complexities of the nervous system.

References

- 1. Aminooxyacetic acid inhibits the malate-aspartate shuttle in isolated nerve terminals and prevents the mitochondria from utilizing glycolytic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA turnover in mouse brain: agreement between the rate of GABA accumulation after aminooxyacetic acid and the rate of disappearance after 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Malate-Aspartate Shuttle Inhibitor Aminooxyacetate Acid Induces Apoptosis and Impairs Energy Metabolism of Both Resting Microglia and LPS-Activated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminooxyacetic acid results in excitotoxin lesions by a novel indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Malate-aspartate shuttle inhibitor aminooxyacetic acid blocks lipopolysaccharides-induced activation of BV2 microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Time courses of aspartate and glutamate concentrations in the focus area during penicillin induced epileptiform activity in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Time-sequential change of amino acid neurotransmitters--GABA, aspartate and glutamate--in the rat basal ganglia following middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Focal injection of aminooxyacetic acid produces seizures and lesions in rat hippocampus: evidence for mediation by NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aminooxyacetic acid produces excitotoxic brain injury in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of increased brain GABA produced by amino-oxyacetic acid on arousal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Video: Microdialysis of Excitatory Amino Acids During EEG Recordings in Freely Moving Rats [jove.com]

- 12. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 13. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]

- 16. High sensitivity HPLC assay for GABA in brain dialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stereotaxic Surgery for Excitotoxic Lesion of Specific Brain Areas in the Adult Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rwdstco.com [rwdstco.com]

- 21. olac.berkeley.edu [olac.berkeley.edu]

- 22. mdpi.com [mdpi.com]

- 23. youtube.com [youtube.com]

- 24. bmrservice.com [bmrservice.com]

- 25. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. GABA Transaminase (GABA-T) Assay Kit - Profacgen [profacgen.com]

- 28. GABA Aminotransferase (GABA-T) activity assay kit - Creative BioMart [creativebiomart.net]

Exploring the Anticonvulsant Properties of Aminoxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract